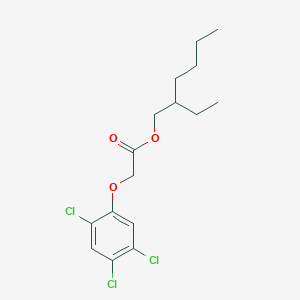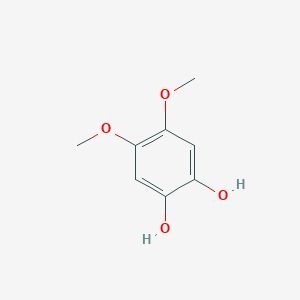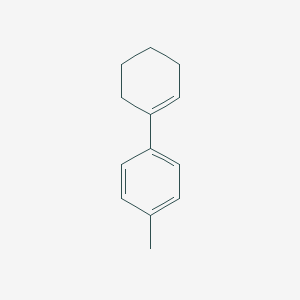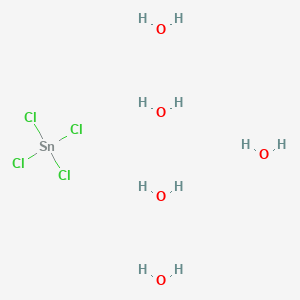
Chromous bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromous bromide is an inorganic compound with the chemical formula CrBr₂. It is a white solid that dissolves in water to give blue solutions that are readily oxidized by air. This compound adopts the cadmium iodide structure motif, featuring sheets of octahedral chromium(II) centers interconnected by bridging bromide ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromous bromide can be prepared by the reduction of chromium(III) bromide with hydrogen gas for 6–10 hours at 350-400°C, cogenerating hydrogen bromide: [ 2 \text{CrBr}_3 + \text{H}_2 \rightarrow 2 \text{CrBr}_2 + 2 \text{HBr} ] Alternatively, treatment of chromium powder with concentrated hydrobromic acid gives a blue hydrated chromium(II) bromide, which can be converted to a related acetonitrile complex: [ \text{Cr} + n \text{H}_2\text{O} + 2 \text{HBr} \rightarrow \text{CrBr}_2(\text{H}_2\text{O})_n + \text{H}_2 ]
Industrial Production Methods: Industrial production methods for chromium(II) bromide typically involve the reduction of chromium(III) bromide with hydrogen gas, as described above. This method is favored due to its efficiency and the availability of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions: Chromous bromide undergoes various types of reactions, including:
Oxidation: this compound can be readily oxidized by air to form chromium(III) bromide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halide salts or other ligands in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Chromium(III) bromide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium halide complexes.
Wissenschaftliche Forschungsanwendungen
Chromous bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chromium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, although its use is limited due to toxicity concerns.
Wirkmechanismus
The mechanism by which chromium(II) bromide exerts its effects involves its ability to participate in redox reactions. The chromium(II) ion can readily donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve electron transfer mechanisms .
Vergleich Mit ähnlichen Verbindungen
Chromous bromide can be compared with other similar compounds, such as:
Chromium(III) bromide (CrBr₃): Unlike chromium(II) bromide, chromium(III) bromide is more stable and less reactive.
Chromium(II) chloride (CrCl₂): Similar in structure and reactivity to chromium(II) bromide, but with chloride ligands instead of bromide.
Chromium(II) iodide (CrI₂): Another similar compound with iodide ligands, which may exhibit different reactivity due to the larger size of the iodide ion.
This compound is unique in its specific reactivity and applications, particularly in its ability to form blue solutions and its use as a reducing agent .
Eigenschaften
CAS-Nummer |
10049-25-9 |
|---|---|
Molekularformel |
CrBr2 Br2C |
Molekulargewicht |
211.8 g/mol |
IUPAC-Name |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
Kanonische SMILES |
[Cr+2].[Br-].[Br-] |
Key on ui other cas no. |
10049-25-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)



